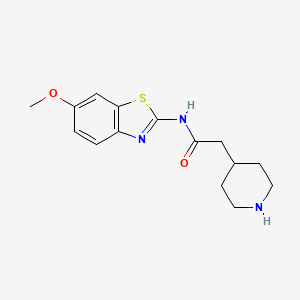![molecular formula C14H19NO5S B7576684 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as OSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OSEB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用機序
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic.
実験室実験の利点と制限
One of the main advantages of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its versatility, as it has been shown to have a wide range of biochemical and physiological effects. Additionally, its synthesis method is efficient and reliable, with high yields of pure this compound being obtained. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in inflammation and infectious diseases. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves the reaction of 4-carboxybenzaldehyde with 2-(oxolan-2-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with chlorosulfonic acid and ammonia to yield this compound. This synthesis method has been shown to be efficient and reliable, with high yields of pure this compound being obtained.
科学的研究の応用
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In studies on inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLVOUPIWYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
